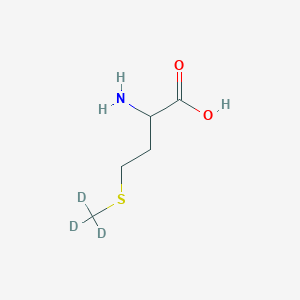

DL-METHIONINE-D3

Vue d'ensemble

Description

DL-Methionine-D3 is a deuterium-labeled version of DL-Methionine, an essential amino acid containing sulfur. This compound is used in various scientific research applications due to its unique properties, including its role in oxidative stress defense .

Mécanisme D'action

Target of Action

DL-METHIONINE-D3, also known as this compound (S-methyl-d3), is a deuterium-labeled form of DL-Methionine . Methionine is an essential amino acid involved in many body functions, including protein synthesis . It is a chelating agent for heavy metals .

Mode of Action

Methionine may have antioxidant activity . It is thought that metabolism of high doses of acetaminophen in the liver leads to decreased levels of hepatic glutathione and increased oxidative stress . Methionine is a precursor to L-cysteine, taurine, and sulfate .

Biochemical Pathways

Methionine is involved in the one-carbon metabolism pathway, a fundamental biochemical pathway involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .

Pharmacokinetics

Methionine, an essential amino acid, cannot be synthesized by the body and must be obtained from the diet . The synthesis of methionine primarily occurs through a pathway known as the transmethylation cycle or methionine salvage pathway .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the safety data sheet for this compound advises against breathing vapors, mist, gas, and dust formation . It also advises against allowing the substance to enter drains or water courses, indicating that the compound’s action, efficacy, and stability could be influenced by environmental factors .

Analyse Biochimique

Biochemical Properties

DL-Methionine-d3 participates in various biochemical reactions. It is involved in the methionine cycle, which is crucial for many biological processes, including protein synthesis, methylation reactions, and polyamine synthesis . It interacts with enzymes such as methionine adenosyltransferase, which catalyzes the conversion of methionine to S-adenosylmethionine (SAM), a universal methyl group donor .

Cellular Effects

This compound influences various cellular processes. It has been shown to have antioxidant properties, which can protect cells from oxidative damage . In animal studies, this compound supplementation has been shown to improve growth performance and antioxidant capacity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in various metabolic pathways. It is a precursor to SAM, which is involved in methylation reactions. Methylation can influence gene expression, protein function, and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in crystallization studies, DL-Methionine usually crystallizes in a mixture with the known metastable α-form and stable β-form . The stability of these forms can be influenced by factors such as temperature and the presence of other compounds .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, studies in quail breeders have shown that supplementation with DL-Methionine at levels of 0.5 or 1.5 g/kg improved liver and kidney functions, lipid profile, immunity, and antioxidant parameters .

Metabolic Pathways

This compound is involved in the methionine cycle, a crucial metabolic pathway. This cycle involves several enzymes and cofactors, including methionine adenosyltransferase and SAM . It can also influence metabolic flux and metabolite levels.

Subcellular Localization

Given its role in the methionine cycle, it is likely to be found in the cytoplasm where this cycle occurs .

Méthodes De Préparation

The synthesis of DL-Methionine-D3 involves the incorporation of deuterium into DL-Methionine. One common method for producing DL-Methionine involves the reaction of acrolein with methyl mercaptan, followed by the formation of a hydantoin ring . The process typically includes the following steps:

Reaction of acrolein with methyl mercaptan: This reaction occurs in the presence of hydrocyanic acid and ammonium carbonate.

Formation of hydantoin ring: The intermediate product undergoes a ring-forming reaction to produce hydantoin.

Conversion to DL-Methionine: The hydantoin is then converted to DL-Methionine through a series of reactions involving sodium hydroxide and hydrochloric acid.

Industrial production methods often involve optimizing these reactions to achieve high yields and purity .

Analyse Des Réactions Chimiques

DL-Methionine-D3 undergoes various chemical reactions, including:

Oxidation: DL-Methionine can be oxidized to methionine sulfoxide and further to methionine sulfone.

Reduction: Reduction reactions can convert methionine sulfoxide back to methionine.

Substitution: DL-Methionine can participate in substitution reactions, where the sulfur atom is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

DL-Methionine-D3 has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in metabolic studies due to its deuterium labeling.

Biology: Investigated for its role in oxidative stress defense and its effects on cellular metabolism.

Medicine: Studied for its potential therapeutic effects in conditions related to oxidative stress and inflammation.

Industry: Used in animal feed to improve growth performance and antioxidant capacity

Comparaison Avec Des Composés Similaires

DL-Methionine-D3 is unique due to its deuterium labeling, which makes it useful as a tracer in metabolic studies. Similar compounds include:

DL-Methionine: The non-deuterated form, commonly used in animal feed and nutritional supplements.

L-Methionine: The naturally occurring enantiomer, used in various biological and medical applications.

Methionine sulfoxide: An oxidized form of methionine, studied for its role in oxidative stress and aging.

This compound’s unique properties make it valuable for specific research applications where deuterium labeling is required.

Propriétés

IUPAC Name |

2-amino-4-(trideuteriomethylsulfanyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEARJCKVFRZRR-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])SCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(2R)-2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B3044061.png)

![2-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B3044068.png)

![Disodium;[3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B3044071.png)

![[(2R)-2,3-Didodecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044079.png)